N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide
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Overview
Description
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiadiazole ring followed by the introduction of the quinazolinone moiety. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding amines or alcohols.
Scientific Research Applications
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology and medicine, it has shown promise as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains. Additionally, its unique structural features make it a candidate for further exploration in drug discovery and development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions responsible for its biological activity.
Comparison with Similar Compounds
When compared to other thiadiazole derivatives, N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide stands out due to its unique combination of structural features. Similar compounds include other thiadiazole derivatives with different substituents or functional groups. The presence of the quinazolinone moiety in this compound adds to its uniqueness and may contribute to its distinct biological activities. Further comparative studies are needed to fully understand the similarities and differences between this compound and other related molecules.
Properties
Molecular Formula |
C20H19N5O3S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H19N5O3S/c1-28-12-17-23-24-20(29-17)22-16(26)11-25-18(13-7-3-2-4-8-13)21-15-10-6-5-9-14(15)19(25)27/h2-10,18,21H,11-12H2,1H3,(H,22,24,26) |
InChI Key |
BJSNERRAFKGGJF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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